molecular formula C7H8ClNO4S2 B1317583 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride CAS No. 93345-21-2

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride

Cat. No.: B1317583
CAS No.: 93345-21-2
M. Wt: 269.7 g/mol
InChI Key: WHPYBOQWWLLDDH-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S2. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of sulfonation and chlorination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonamides.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding sulfonamides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Formation of sulfonamides, sulfonates, or thiols.

    Oxidation: Formation of sulfonic acids or sulfonamides.

    Reduction: Formation of sulfones or sulfonamides.

Scientific Research Applications

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfones.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Methanesulfonyl)benzenesulfonyl chloride
  • 4-(Ethanesulfonyl)benzenesulfonyl chloride

Uniqueness

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is unique due to its specific reactivity and the ability to introduce both sulfonyl and methylsulfonyl groups into organic molecules. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfones.

Properties

IUPAC Name

4-(methanesulfonamido)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-14(10,11)9-6-2-4-7(5-3-6)15(8,12)13/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPYBOQWWLLDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541414
Record name 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93345-21-2
Record name 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonamidobenzene-1-sulfonyl chloride
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